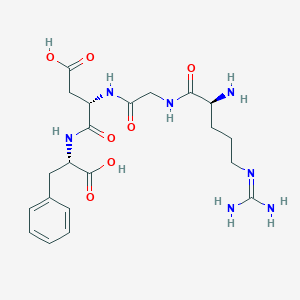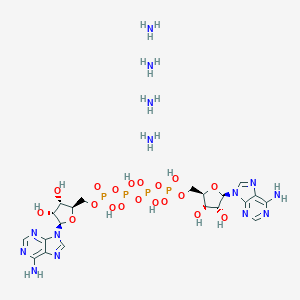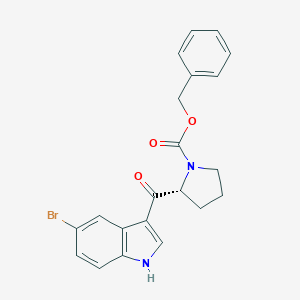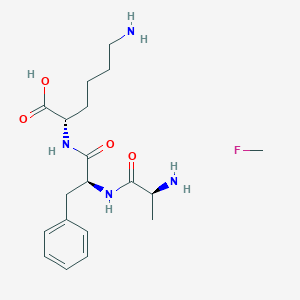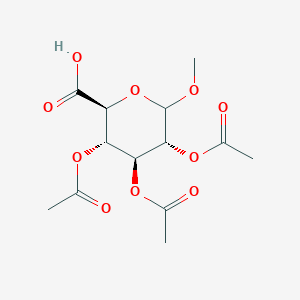
3-二吡咯甲基-丙酰胺基己酸,N-羟基琥珀酰亚胺酯
描述
3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester is a fluorescent labeling agent that is amine-reactive. This compound is widely used in biochemical research for its ability to create green-fluorescent bioconjugates. It contains a seven-atom aminohexanoyl spacer between the fluorophore and the succinimidyl ester, which enhances its reactivity and versatility in various applications .
科学研究应用
3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify amines.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of diagnostic assays and imaging agents for medical research.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications
作用机制
Target of Action
The primary targets of BODIPY FL-X are proteins, specifically the amine groups present in proteins . The compound is an amine-reactive fluorescent probe, meaning it can bind to these amine groups and form covalent bonds .
Mode of Action
BODIPY FL-X interacts with its targets through a process known as covalent coupling . The compound contains a succinimidyl ester group, which reacts with the amine groups in proteins to form a covalent bond . This reaction results in the protein being labeled with the BODIPY FL-X molecule, allowing it to be visualized under fluorescence .
Biochemical Pathways
The exact biochemical pathways affected by BODIPY FL-X can vary depending on the specific proteins it is bound to. One common application is in the visualization of proteins immobilized on pvdf membranes . This can be useful in various biochemical assays and techniques, such as Western blotting .
Pharmacokinetics
It’s known that the compound is soluble in chloroform and methanol , which could potentially influence its bioavailability.
Result of Action
The primary result of BODIPY FL-X’s action is the creation of fluorescently labeled proteins. These proteins can be visualized under fluorescence, with BODIPY FL-X exhibiting a primary excitation peak at 504 nm and an emission maximum at 511 nm . This allows researchers to track the location and movement of these proteins in biological systems.
生化分析
Biochemical Properties
BODIPY FL-X is an amine-reactive fluorescent probe . It has been used to visualize proteins immobilized on PVDF membranes . The nature of these interactions is primarily through the amine-reactive property of BODIPY FL-X .
Cellular Effects
The cellular effects of BODIPY FL-X are primarily observed through its role as a fluorescent probe. It aids in the visualization of proteins, thereby playing a crucial role in understanding protein function and cellular processes .
Molecular Mechanism
The molecular mechanism of BODIPY FL-X involves its ability to bind to proteins and other biomolecules through its amine-reactive property . This allows it to serve as a fluorescent probe, enabling the visualization of these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, BODIPY FL-X has been used to increase the hydrophobicity and detectability of amino acids in transient trapping-micellar electrokinetic chromatography
Metabolic Pathways
Its primary known function is as a fluorescent probe for visualizing proteins .
Transport and Distribution
Its primary known function is as a fluorescent probe for visualizing proteins .
Subcellular Localization
Its primary known function is as a fluorescent probe for visualizing proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester involves several steps:
Formation of the Bodipy Core: The synthesis begins with the formation of the Bodipy core, which involves the condensation of pyrrole derivatives with boron trifluoride.
Attachment of the Propanoylaminocaproic Acid: The propanoylaminocaproic acid moiety is then attached to the Bodipy core through an amide bond formation.
Introduction of the N-Hydroxysuccinimide Ester: Finally, the N-hydroxysuccinimide ester group is introduced to the compound to make it amine-reactive
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to maintain consistency and efficiency .
化学反应分析
Types of Reactions
3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions due to its amine-reactive nature. It can react with primary and secondary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Common reagents include primary and secondary amines, buffers like phosphate-buffered saline (PBS), and organic solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates. .
Major Products
The major products formed from these reactions are amide-linked bioconjugates, which are used in various biochemical assays and imaging applications .
相似化合物的比较
Similar Compounds
Bodipy FL-X N-succinimidyl Ester: Another amine-reactive fluorescent probe with similar applications.
Bodipy TR-X N-succinimidyl Ester: A red-fluorescent variant used for similar purposes but with different spectral properties
Uniqueness
3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester is unique due to its specific spacer length and the resulting enhanced reactivity and versatility. Its strong green fluorescence and stability make it a preferred choice for many biochemical applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACOFBGFAKYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BF2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514883 | |
| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217190-09-5 | |
| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


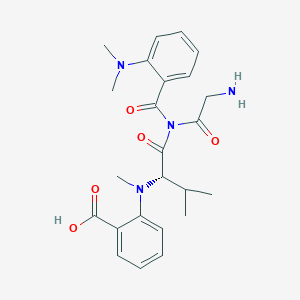
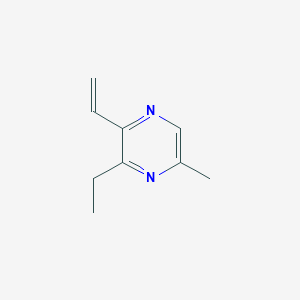
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)

